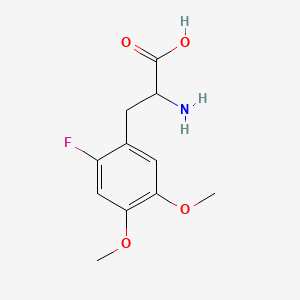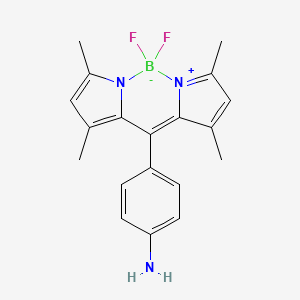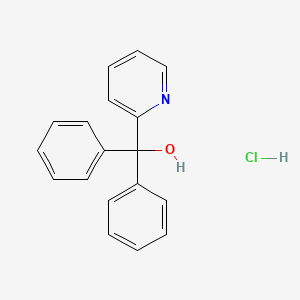
4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid (NNK) is a potent carcinogen found in tobacco smoke. It is known to cause lung cancer, pancreatic cancer, and other types of cancer. NNK is formed from nicotine during the curing and processing of tobacco leaves.
Mécanisme D'action
4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid is metabolized in the body to form reactive intermediates that can bind to DNA and cause mutations. These mutations can lead to the development of cancer. This compound also induces oxidative stress and inflammation, which can further contribute to the development of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can cause DNA damage, oxidative stress, and inflammation. It can also affect the expression of genes involved in cell growth, differentiation, and apoptosis. This compound has been shown to induce cancer in laboratory animals and to be a potent carcinogen in humans.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid is a useful tool for studying the mechanisms of carcinogenesis. It is a potent carcinogen that can induce cancer in laboratory animals, making it a useful model for studying the effects of carcinogens on cells and tissues. However, this compound is also highly toxic, and care must be taken when handling and using it in laboratory experiments.
Orientations Futures
There are many future directions for research on 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid. One area of research is the development of new methods for synthesizing this compound that are more efficient and environmentally friendly. Another area of research is the development of new treatments for cancer that target the mechanisms of carcinogenesis. Finally, there is a need for more research on the effects of this compound on human health and the environment.
Méthodes De Synthèse
4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid is synthesized by nitrosation of nicotine. The process involves the reaction of nicotine with nitrite and acid in the presence of oxygen. The resulting product is then purified and analyzed for purity.
Applications De Recherche Scientifique
4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid is widely used in scientific research to study the mechanisms of carcinogenesis. It is used to induce cancer in laboratory animals and to study the effects of carcinogens on cells and tissues. This compound has been shown to cause DNA damage, oxidative stress, and inflammation, which are all known to contribute to the development of cancer.
Propriétés
Numéro CAS |
1330277-38-7 |
|---|---|
Formule moléculaire |
C10H13N3O3 |
Poids moléculaire |
226.25 |
Nom IUPAC |
4-[nitroso(trideuteriomethyl)amino]-4-pyridin-3-ylbutanoic acid |
InChI |
InChI=1S/C10H13N3O3/c1-13(12-16)9(4-5-10(14)15)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3,(H,14,15)/i1D3 |
Clé InChI |
NZSNJPDBPMIBSP-FIBGUPNXSA-N |
SMILES |
CN(C(CCC(=O)O)C1=CN=CC=C1)N=O |
Synonymes |
Iso-NNAC-d3; γ-[(Methyl-d3)nitrosoamino]-3-pyridinebutanoic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



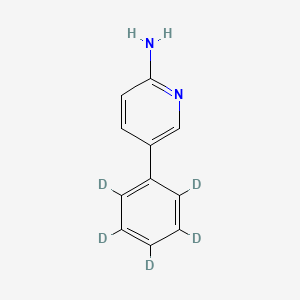
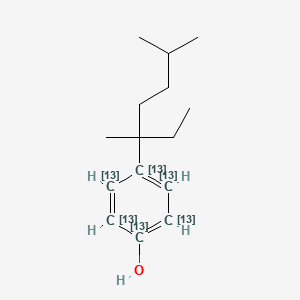
![2-{2-[4-(3,6-Dimethyl-3-heptyl)phenoxy]ethoxy}ethanol](/img/structure/B565130.png)
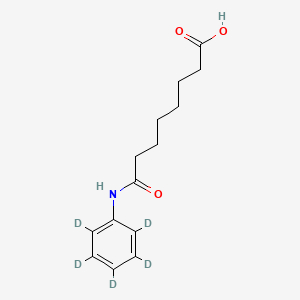
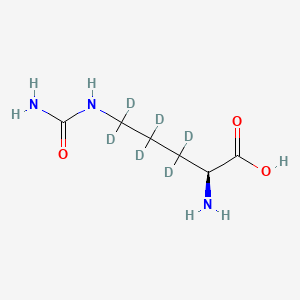
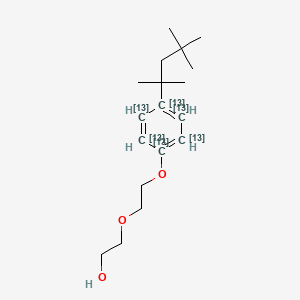
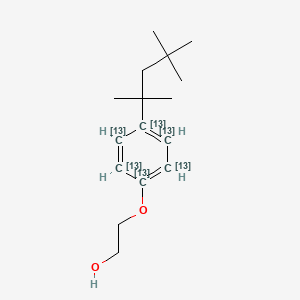
![2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethanol](/img/structure/B565141.png)
